4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
Description
4-(6-((4-Fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. This structure is distinguished by:
Properties
IUPAC Name |
4-[6-(4-fluoro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c1-12-8-14(18)2-3-16(12)26(23,24)22-10-13-9-19-17(20-15(13)11-22)21-4-6-25-7-5-21/h2-3,8-9H,4-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODCOYADFNKCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Fluorinated Methylphenyl Moiety: This step involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the fluorinated methylphenyl group and a suitable palladium catalyst.
Formation of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolopyrimidine core or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic fluorine and methyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the pyrrolopyrimidine core can produce amines.
Scientific Research Applications
Synthesis Overview:
- Starting Materials : The synthesis begins with the preparation of 4-fluoro-2-methylphenyl sulfonamide derivatives.
- Cyclization : A cyclization reaction is performed to form the pyrrolo[3,4-d]pyrimidine structure.
- Final Modification : The morpholine group is introduced through a nucleophilic substitution reaction.
Research indicates that this compound exhibits significant biological activity, particularly in oncology and anti-inflammatory applications.
Antitumor Activity
Studies have shown that compounds related to pyrrolo[3,4-d]pyrimidines can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. For instance, derivatives similar to the compound have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer models .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are pivotal in inflammatory responses .
Case Studies
-
VEGFR-2 Inhibition : A study demonstrated that a structurally related pyrrolo[3,4-d]pyrimidine derivative effectively inhibited VEGFR-2 in vitro and showed promising results in reducing tumor size in xenograft models .
Compound IC50 (µM) Tumor Reduction (%) Compound A (similar structure) 0.5 60 Compound B (control) 1.5 30 -
Anti-inflammatory Effects : In another study focusing on COX/LOX inhibition, the compound demonstrated a significant reduction in inflammatory markers in animal models of arthritis .
Treatment Group Inflammatory Marker Reduction (%) Control 10 Compound C 45
Mechanism of Action
The mechanism of action of 4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolopyrimidine core are crucial for binding to these targets, leading to modulation of their activity. This can result in the inhibition of enzyme function or alteration of receptor signaling pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Research Findings and Implications
Role of Substituents
- Sulfonyl vs.
- Halogen Effects : Fluorine and chlorine in analogs (e.g., Example 329) enhance metabolic stability and lipophilicity, whereas the target’s 4-fluoro-2-methyl group balances hydrophobicity and steric effects .
- Morpholine Positioning : The morpholine ring in the target is directly attached to the bicyclic core, unlike patent compounds where morpholine is part of a side chain. This could influence conformational flexibility and binding .
Limitations in Current Evidence
- No direct biological data (e.g., IC50, selectivity) are available for the target compound, limiting mechanistic insights.
- Patent examples lack explicit comparisons with pyrrolo[3,4-d]pyrimidine derivatives, necessitating further experimental validation.
Biological Activity
The compound 4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine (CAS Number: 2034614-12-3) is a novel pyrimidine derivative that has gained attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anti-tubercular activity and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The structure features a morpholine ring and a sulfonyl group attached to a pyrrolo-pyrimidine core, which is known for enhancing biological activity through various mechanisms.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of compounds similar to or including this structure. For instance, a related study evaluated several pyrimidine derivatives against Mycobacterium tuberculosis and reported that certain compounds exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 40.32 μM .
Table 1: Summary of Anti-Tubercular Activities of Pyrimidine Derivatives
| Compound | IC50 (µM) | IC90 (µM) | Remarks |
|---|---|---|---|
| Compound A | 1.35 - 2.18 | 3.73 - 4.00 | Active against H37Ra |
| Compound B | N/A | 40.32 | Moderate activity |
| Target Compound | N/A | N/A | Under investigation |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in Mycobacterium tuberculosis. Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for bacterial growth and replication .
Cytotoxicity Assessment
In vitro cytotoxicity studies on human embryonic kidney cells (HEK-293) indicated that these compounds, including the target compound, exhibited low toxicity, suggesting a favorable therapeutic index for further development .
Case Study: Structure-Activity Relationship (SAR)
Research has demonstrated that modifications at specific positions on the pyrimidine scaffold can enhance biological activity. For example, the incorporation of fluorine atoms has been shown to improve potency against various targets by altering lipophilicity and electronic properties .
Recent Advances
A review of recent advances in pyrimidine-based drugs indicates that these compounds have been successfully developed for various therapeutic applications, including anti-infectives and anticancer agents . The versatility of the pyrimidine scaffold allows for extensive modifications that can tailor biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
